molecular formula C21H24N2O2 B1680371 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine CAS No. 146998-34-7

4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine

Cat. No. B1680371
M. Wt: 336.4 g/mol
InChI Key: QJPPEMXOOWNICQ-UHFFFAOYSA-N
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Description

S-15535 is a potent, orally active, partial 5-HT1A receptor agonist. S-15535 may be useful in the symptomatic treatment of human memory disturbances associated with loss of cholinergic innervation to the hippocampus

Scientific Research Applications

Pharmacological Characterization and Receptor Interactions 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine, among other benzodioxopiperazines, has been explored for its interaction with serotonin (5-HT)1A receptors, displaying competitive displacement of binding at these receptors with notable affinity. These compounds, including 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine, act as antagonists at postsynaptic 5-HT1A receptors and as agonists at 5-HT1A autoreceptors, influencing various pharmacological responses mediated by 5-HT1A receptor activation. This dual action suggests potential applications in modulating serotonin signaling for therapeutic purposes (Millan et al., 1994).

Antagonistic Properties and Functional Studies Further research has demonstrated that 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine, specifically referred to as S15535 in studies, exhibits antagonist properties at post-synaptic 5-HT1A receptors, as observed through functional studies including guanylyl-5'-[gamma-thio]-triphosphate ([35S]GTPgammaS) autoradiography. These properties suggest its potential utility in exploring the functional roles of 5-HT1A receptors in various neurological processes and its potential application in treating disorders associated with dysregulated serotonin signaling (Newman-Tancredi et al., 1999).

Selective Agonist and Antagonist Actions S 15535 has been identified as a novel benzodioxopiperazine displaying high affinity for 5-HT1A binding sites and acting as a selective agonist and antagonist at presynaptic and postsynaptic 5-HT1A receptors, respectively. This selective action provides insights into the nuanced role of 5-HT1A receptors in neurotransmission and offers a basis for developing therapeutic agents targeting specific aspects of serotonin signaling for various psychiatric and neurological conditions (Millan et al., 1993).

Pharmacokinetic-Pharmacodynamic Modeling The pharmacokinetic-pharmacodynamic relationship of S 15535 has been studied, highlighting its influence on behavior in rat models of anxiety. Such studies are crucial for understanding the drug's mechanism of action and optimizing dosing strategies for potential therapeutic applications, particularly in addressing anxiety and related disorders (Vis et al., 2001).

Potential Antidepressant Activities Exploration of S 15535's effects on cortical monoamine release and activity in models of potential antidepressant activity has shed light on its complex interactions with neurotransmitter systems, suggesting its potential utility in developing new treatments for depression and anxiety disorders. This research underscores the compound's ability to modulate serotonin, dopamine, and noradrenaline levels, which are key targets in the pharmacotherapy of mood disorders (Millan et al., 1997).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-5-17-15-18(14-16(17)4-1)22-8-10-23(11-9-22)19-6-3-7-20-21(19)25-13-12-24-20/h1-7,18H,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPPEMXOOWNICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)C4=C5C(=CC=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163557
Record name 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine

CAS RN

146998-34-7
Record name 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146998-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146998347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S15535
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-15535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE6KA72FCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
MJ Millan, A Gobert, S Roux, R Porsolt… - … of Pharmacology and …, 2004 - ASPET
These studies examined the influence of the selective 5-hydroxytryptamine (serotonin) (5-HT) 1A receptor partial agonist S15535 [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine] upon …
Number of citations: 81 jpet.aspetjournals.org
MJ Millan, H Canton, A Gobert, F Lejeune… - … of Pharmacology and …, 1994 - ASPET
The novel benzodioxopiperazines [4-(benzodioxan-5-yl)1-[2- (benzocyclobutane-1-yl)ethyl]piperazine] (S 14489), [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine)] (S 15535) and [4-(…
Number of citations: 89 jpet.aspetjournals.org
MJ Millan, JM Rivet, H Canton, F Lejeune… - European journal of …, 1993 - Elsevier
The novel benzodioxopiperazine, S 15535 (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine), displayed high affinity for 5-HT 1A binding sites (1.8 nM) whereas its affinity was 100-fold …
Number of citations: 57 www.sciencedirect.com
M Carli, C Balducci, MJ Millan… - British journal of …, 1999 - Wiley Online Library
The effect of S 15535 (4‐benzodioxan‐5‐yl)1‐(indan‐2‐yl)piperazine), an agonist at presynaptic and antagonist at postsynaptic 5‐HT 1A receptors, on the impairment of spatial …
Number of citations: 52 bpspubs.onlinelibrary.wiley.com
A Newman-Tancredi, C Chaput, L Verrièle… - European journal of …, 1996 - Elsevier
In Chinese hamster ovary (CHO) cells expressing cloned human 5-HT 1A receptors, S 15535 (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine) exhibited high affinity (K i = 0.79 nM), …
Number of citations: 59 www.sciencedirect.com
L Cervo, E Mocaer, A Bertaglia, R Samanin - Neuropharmacology, 2000 - Elsevier
8-OH-DPAT [8-hydroxy-2-(di-N-propylamino)tetralin], a 5-HT 1A receptor agonist, and S 15535 (4-benzodioxan-5-yl)1-(indan-2-yl)piperazine, a partial agonist at 5-HT 1A receptors, …
Number of citations: 56 www.sciencedirect.com
A Newman-Tancredi, C Conte, C Chaput, L Verriele… - …, 1997 - Elsevier
Membrane preparations were made from Chinese Hamster Ovary (CHO) cells expressing 1.6 and 4.2 pmol/mg of recombinant human 5-HT 1A receptors, as determined by saturation …
Number of citations: 98 www.sciencedirect.com
J Mos, A Van Hest, M Van Drimmelen… - European journal of …, 1997 - Elsevier
Twelve homing pigeons were trained to discriminate the 5-HT 1A receptor agonist flesinoxan (0.25 mg/kg po) from its vehicle in a fixed ratio (FR) 30 two-key operant drug discrimination …
Number of citations: 45 www.sciencedirect.com
A Newman-Tancredi, JM Rivet, C Chaput… - European journal of …, 1999 - Elsevier
4-(Benzodioxan-5-yl)1-(indan-2-yl)piperazine (S15535) is a highly selective ligand at 5-HT 1A receptors. The present study compared its autoradiographic labelling of rat brain sections …
Number of citations: 19 www.sciencedirect.com
A Newman-Tancredi, D Cussac, L Marini… - Molecular pharmacology, 2002 - ASPET
Although serotonin 5-HT 1A receptors couple to several Gi/o G-protein subtypes, little is known concerning their differential activation patterns. In this study, in membranes of Chinese …
Number of citations: 72 molpharm.aspetjournals.org

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